An In-depth Technical Guide to Chloromethyl Morpholine-4-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Chloromethyl Morpholine-4-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl morpholine-4-carboxylate is a bifunctional organic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a reactive chloromethyl ester group and a morpholine-4-carboxylate moiety. The morpholine ring is a privileged scaffold in drug discovery, known for improving the pharmacokinetic properties of molecules. The chloromethyl ester group, on the other hand, serves as a versatile reactive handle for the introduction of the morpholine-4-carboxylate unit onto various nucleophilic substrates. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Chloromethyl morpholine-4-carboxylate, with a focus on its utility in drug development and as a synthetic building block.
Core Chemical Properties
Chloromethyl morpholine-4-carboxylate is characterized by the following identifiers and properties:
| Property | Value | Source |
| IUPAC Name | chloromethyl morpholine-4-carboxylate | [1] |
| CAS Number | 93765-68-5 | [1] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Canonical SMILES | C1COCCN1C(=O)OCCl | [1] |
| InChI | InChI=1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2 | [1] |
Physical Properties
Spectroscopic Data
Predicted mass spectrometry data for various adducts of Chloromethyl morpholine-4-carboxylate are provided below. This information is crucial for its identification and characterization in reaction mixtures.
| Adduct | m/z |
| [M+H]⁺ | 180.04221 |
| [M+Na]⁺ | 202.02415 |
| [M-H]⁻ | 178.02765 |
| [M+NH₄]⁺ | 197.06875 |
| [M+K]⁺ | 217.99809 |
| [M]⁺ | 179.03438 |
| [M]⁻ | 179.03548 |
| (Data sourced from PubChem)[2] |
Synthesis of Chloromethyl Morpholine-4-carboxylate
The synthesis of Chloromethyl morpholine-4-carboxylate can be logically approached as a two-step process. The first step involves the preparation of the key intermediate, 4-morpholinecarbonyl chloride, from morpholine. The subsequent step is the conversion of this acid chloride to the desired chloromethyl ester.
Synthesis of 4-Morpholinecarbonyl Chloride
4-Morpholinecarbonyl chloride is a crucial precursor. Several methods for its synthesis have been reported, primarily involving the reaction of morpholine with a phosgene equivalent.
Method 1: Reaction with Phosgene
This traditional method involves the reaction of morpholine hydrochloride with phosgene in an inert solvent like toluene or xylene. The reaction is typically carried out at elevated temperatures (50-150 °C).[3] The morpholine hydrochloride can be prepared in situ by introducing hydrogen chloride gas into a solution of morpholine.[3]
Method 2: Reaction with Triphosgene
A safer and more convenient alternative to phosgene is the use of triphosgene (bis(trichloromethyl) carbonate). The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated.
Experimental Protocol: Synthesis of 4-Morpholinecarbonyl Chloride using Triphosgene [4]
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To a stirred solution of triphosgene (1.5 equivalents) in dichloromethane at 0 °C, add morpholine (1.0 equivalent) dropwise.
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Slowly add triethylamine (1.8 equivalents) to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 3 hours.
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Quench the reaction by adding water.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield 4-morpholinecarbonyl chloride.
Synthesis of Chloromethyl Morpholine-4-carboxylate
While a specific, detailed protocol for the synthesis of Chloromethyl morpholine-4-carboxylate is not widely published, a plausible and chemically sound method would involve the reaction of 4-morpholinecarbonyl chloride with a suitable source of chloromethanol or a related synthetic equivalent. A common strategy for the synthesis of chloromethyl esters involves the reaction of the corresponding acid chloride with paraformaldehyde in the presence of a Lewis acid catalyst.
Proposed Experimental Protocol: Synthesis of Chloromethyl Morpholine-4-carboxylate
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-morpholinecarbonyl chloride (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane.
-
Add paraformaldehyde (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to afford Chloromethyl morpholine-4-carboxylate.
Chemical Reactivity and Mechanistic Insights
The reactivity of Chloromethyl morpholine-4-carboxylate is dominated by the electrophilic nature of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent ester functionality activates the carbon for nucleophilic attack.
Nucleophilic Substitution Reactions
Chloromethyl morpholine-4-carboxylate readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This reaction is the cornerstone of its utility in organic synthesis, allowing for the covalent attachment of the morpholine-4-carboxymethyl group to various substrates.
Figure 1: General schematic of the Sₙ2 reaction of Chloromethyl morpholine-4-carboxylate with a nucleophile.
3.1.1. Reaction with Alcohols
Alcohols react with Chloromethyl morpholine-4-carboxylate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to form the corresponding alkoxymethyl morpholine-4-carboxylate esters. This reaction is useful for the protection of hydroxyl groups.
3.1.2. Reaction with Amines
Primary and secondary amines react with Chloromethyl morpholine-4-carboxylate to yield N-(morpholine-4-carboxymethyl) amines. This provides a straightforward method for the derivatization of amines.
3.1.3. Reaction with Thiols
Thiols, being excellent nucleophiles, react readily with Chloromethyl morpholine-4-carboxylate to form thiomethyl ether derivatives.
Applications in Drug Development and Organic Synthesis
The unique structural features of Chloromethyl morpholine-4-carboxylate make it a valuable tool in both medicinal chemistry and broader organic synthesis.
Prodrug Synthesis
A significant application of Chloromethyl morpholine-4-carboxylate is in the development of prodrugs. The morpholine-4-carboxymethyl ester can be used to mask polar functional groups, such as carboxylic acids or phenols, in a parent drug molecule. This modification can enhance the lipophilicity and, consequently, the oral bioavailability of the drug. Once absorbed, the ester linkage can be cleaved by endogenous esterases to release the active drug.
Figure 2: Workflow for the use of Chloromethyl morpholine-4-carboxylate in prodrug synthesis.
Protecting Group Chemistry
The morpholine-4-carboxymethyl group can be employed as a protecting group for hydroxyl and other nucleophilic functionalities. The stability of this group can be tuned, and its removal can often be achieved under specific conditions that do not affect other sensitive functional groups in the molecule.
Synthesis of Heterocyclic Compounds
Chloromethyl morpholine-4-carboxylate can serve as a building block in the synthesis of more complex heterocyclic systems. The reactive chloromethyl group allows for its incorporation into various molecular scaffolds, which can then be further elaborated.
Safety and Handling
Chloromethyl morpholine-4-carboxylate is classified as a hazardous substance.
-
GHS Hazard Statements:
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Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
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Conclusion
Chloromethyl morpholine-4-carboxylate is a versatile and valuable reagent for organic synthesis and drug development. Its ability to introduce the morpholine-4-carboxylate moiety through nucleophilic substitution reactions makes it a powerful tool for the synthesis of prodrugs, the protection of functional groups, and the construction of complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory. As the demand for sophisticated molecular architectures in medicinal chemistry continues to grow, the importance of such specialized building blocks is likely to increase.
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- Safety Data Sheet.
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